![molecular formula C15H20N4O2 B2460633 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2380060-21-7](/img/structure/B2460633.png)
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that features an oxazole ring substituted with a methyl group and a piperidine ring linked to a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the piperidine and pyrimidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-thiazole: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.
3-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-imidazole: Similar structure but with a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
The uniqueness of 2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-9-14(21-18-12)10-19-7-3-13(4-8-19)11-20-15-16-5-2-6-17-15/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEAODLUIGEUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2460550.png)
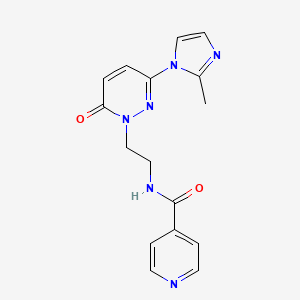
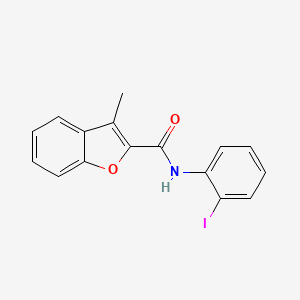
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)
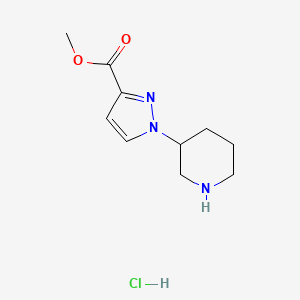
![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)
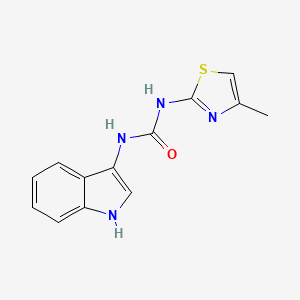
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460564.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2460565.png)

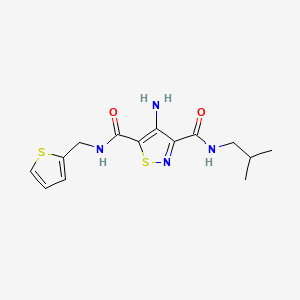
![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2460572.png)

